molecular formula C15H13N3O2S B5160147 5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid

5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B5160147
M. Wt: 299.3 g/mol
InChI Key: DPYWEBZKVZFXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It has been shown to have potential therapeutic applications in the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.

Mechanism of Action

5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 to S phase transition of the cell cycle. When Rb is phosphorylated by CDK4/6, it releases the E2F transcription factor, which promotes cell cycle progression. By inhibiting CDK4/6, this compound prevents Rb phosphorylation and subsequently inhibits cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit tumor growth in preclinical animal models. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as tamoxifen and fulvestrant.

Advantages and Limitations for Lab Experiments

5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for CDK4/6. However, it also has some limitations, such as its low solubility and poor oral bioavailability. These limitations can make it difficult to administer the drug in animal models and clinical trials.

Future Directions

There are several potential future directions for 5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid research. One direction is to investigate its potential as a combination therapy with other targeted agents or immunotherapies. Another direction is to explore its use in other types of cancers, such as pancreatic cancer and melanoma. Additionally, there is ongoing research to develop more potent and selective CDK4/6 inhibitors with improved pharmacological properties.

Synthesis Methods

5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid was first synthesized by Pfizer in 2004. The synthesis involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a thieno[2,3-d]pyrimidine core followed by the introduction of the 2-methylphenylamino and carboxylic acid groups.

Scientific Research Applications

5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit CDK4/6 activity, which plays a critical role in the progression of the cell cycle. By inhibiting CDK4/6, this compound can induce cell cycle arrest and prevent cancer cells from proliferating.

properties

IUPAC Name

5-methyl-4-(2-methylanilino)thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-8-5-3-4-6-10(8)18-13-11-9(2)12(15(19)20)21-14(11)17-7-16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYWEBZKVZFXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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